molecular formula C9H7ClO B1428886 1-Chloro-2-ethynyl-4-methoxybenzene CAS No. 1343921-70-9

1-Chloro-2-ethynyl-4-methoxybenzene

Cat. No. B1428886
M. Wt: 166.6 g/mol
InChI Key: NUKFFXPYKZNSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethynyl-4-methoxybenzene, also known as 4-chloro-2-ethynyl-m-anisole, is a chemical compound that is part of the benzene family. It is an aromatic compound and is used as an intermediate in organic synthesis. It is used to synthesize a range of compounds, including pharmaceuticals, dyes, and other compounds. In addition, it has been used in the synthesis of various biologically active compounds and as a starting material for the synthesis of heterocyclic compounds.

Scientific Research Applications

1-Chloro-2-ethynyl-4-methoxybenzene is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.61 . It’s a liquid at room temperature and is used in scientific research .

Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide . It has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .

  • Synthesis of Other Compounds : Compounds similar to “1-Chloro-2-ethynyl-4-methoxybenzene”, such as 1-Chloro-2-ethynylbenzene, have been used in the synthesis of other compounds . For example, 1-Chloro-2-ethynylbenzene has been used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .

  • Photoluminescent Compounds : Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .

  • Gold (III)-Catalyzed Hydroamination : 4-Ethynylanisole has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .

  • Synthesis of Other Compounds : Compounds similar to “1-Chloro-2-ethynyl-4-methoxybenzene”, such as 1-Chloro-2-ethynylbenzene, have been used in the synthesis of other compounds . For example, 1-Chloro-2-ethynylbenzene has been used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .

  • Photoluminescent Compounds : Another similar compound, 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition along with an arylboronic acid and sodium azide .

  • Gold (III)-Catalyzed Hydroamination : 4-Ethynylanisole has also been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .

properties

IUPAC Name

1-chloro-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFFXPYKZNSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethynyl-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dong, F Wang, J You - pstorage-acs-6854636.s3 …
… Cu(OAc)2 (136 mg, 0.75 mmol), N-(quinolin-8-yl)benzamide 1a (62 mg, 0.25 mmol), methyl 1-chloro-2-ethynyl-4-methoxybenzene 2l (104 mg, 0.625 mmol), and t-AmylOH (2.0 mL) at …

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